molecular formula C16H11BrN4S B5402710 3-[(4-bromobenzyl)thio]-5H-[1,2,4]triazino[5,6-b]indole

3-[(4-bromobenzyl)thio]-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B5402710
M. Wt: 371.3 g/mol
InChI Key: YYNQORMEBIHFOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-bromobenzyl)thio]-5H-[1,2,4]triazino[5,6-b]indole is a useful research compound. Its molecular formula is C16H11BrN4S and its molecular weight is 371.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.98878 g/mol and the complexity rating of the compound is 377. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 3-[(4-bromobenzyl)thio]-5H-[1,2,4]triazino[5,6-b]indole is iron ions . Iron is an indispensable trace element for virtually all living organisms, involved in cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function .

Mode of Action

This selective binding is a unique characteristic of this compound, differentiating it from other iron chelators like VLX600 .

Biochemical Pathways

The compound’s interaction with iron ions affects the iron homeostasis within the cell. By binding to ferrous ions, it can decrease intracellular iron ion levels, which can significantly inhibit cancer cell proliferation . This highlights the potential of iron ion depletion as a therapeutic strategy for the treatment of cancers .

Pharmacokinetics

This is very important for passage through the cell wall , potentially enhancing the bioavailability of the compound.

Result of Action

The compound has shown strong antiproliferative activity in vitro against various cancer cells . It has been observed to arrest the cell cycle at the G1 phase and induce significant apoptosis in A549 cells in dose and time-dependent manners . The induction of apoptosis by this compound in A549 cells might be at least via the mitochondria pathway .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the addition of Fe2+ has been shown to abolish the cytotoxicity of the compound This suggests that the presence of certain ions in the environment can impact the compound’s action

Properties

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-5H-[1,2,4]triazino[5,6-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN4S/c17-11-7-5-10(6-8-11)9-22-16-19-15-14(20-21-16)12-3-1-2-4-13(12)18-15/h1-8H,9H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYNQORMEBIHFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.